3-Nitrophenylethyl sulfide 3-Nitrophenylethyl sulfide
Brand Name: Vulcanchem
CAS No.: 155172-70-6
VCID: VC0139787
InChI: InChI=1S/C16H16N2O4S/c19-17(20)15-5-1-3-13(11-15)7-9-23-10-8-14-4-2-6-16(12-14)18(21)22/h1-6,11-12H,7-10H2
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])CCSCCC2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C16H16N2O4S
Molecular Weight: 332.374

3-Nitrophenylethyl sulfide

CAS No.: 155172-70-6

Cat. No.: VC0139787

Molecular Formula: C16H16N2O4S

Molecular Weight: 332.374

* For research use only. Not for human or veterinary use.

3-Nitrophenylethyl sulfide - 155172-70-6

CAS No. 155172-70-6
Molecular Formula C16H16N2O4S
Molecular Weight 332.374
IUPAC Name 1-nitro-3-[2-[2-(3-nitrophenyl)ethylsulfanyl]ethyl]benzene
Standard InChI InChI=1S/C16H16N2O4S/c19-17(20)15-5-1-3-13(11-15)7-9-23-10-8-14-4-2-6-16(12-14)18(21)22/h1-6,11-12H,7-10H2
Standard InChI Key FPFMECBKQOLDDO-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])CCSCCC2=CC(=CC=C2)[N+](=O)[O-]

Chemical Structure and Properties

3-Nitrophenylethyl sulfide (CAS No. 34126-43-7) is an organic compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol . The compound is known by several synonyms including:

  • 1-Ethylsulfanyl-3-nitrobenzene

  • 3-Nitro phenyl ethyl sulfide

  • 3-Ethylmercapto-1-nitrobenzene

  • Benzene, 1-(ethylthio)-3-nitro-

Structurally, this compound features a benzene ring with a nitro group (NO2) at the meta position (position 3) and an ethylthio (ethylsulfanyl) group. The nitro group significantly influences the electronic distribution within the molecule due to its strong electron-withdrawing properties, making the compound reactive toward nucleophiles. The sulfur atom in the ethylthio group possesses nucleophilic properties, contributing to the compound's distinctive chemical behavior.

Table 1: Physical Properties of 3-Nitrophenylethyl sulfide

PropertyValueReference
Molecular FormulaC8H9NO2S
Molecular Weight183.23 g/mol
Boiling Point117°C (at 3 Torr)
Density1.23±0.1 g/cm³ (Predicted)
Recommended Storage Temperature2-8°C
AppearanceTypically brown liquid or solid

Synthesis Methods

Several synthetic routes have been established for preparing 3-Nitrophenylethyl sulfide, with variations depending on available starting materials and desired purity.

Nucleophilic Substitution Approach

A common synthetic route involves nucleophilic substitution reactions using 3-nitrophenyl halides and ethanethiol:

  • 3-Nitrophenyl halides (such as 3-nitrophenyl chloride or bromide)

  • Sodium ethanethiolate or ethanethiol with a base

  • Suitable solvents such as dichloromethane, ethylene dichloride, or chloroform

The reaction typically proceeds under mild conditions, with temperature control being essential for optimizing yield and minimizing side reactions.

From 3-Nitrobenzyl Derivatives

Another approach leverages 3-nitrobenzyl alcohol as a starting material:

  • Converting the alcohol to a better leaving group using methanesulfonyl chloride or p-toluenesulfonyl chloride

  • Displacement with sodium ethyl sulfide

Evidence from similar synthetic pathways indicates that this approach often employs:

  • Triethylamine as a base

  • Dichloromethane as a solvent

  • Temperature control (typically 0-10°C during addition of reagents)

Chemical Reactivity

3-Nitrophenylethyl sulfide exhibits a diverse array of chemical transformations, making it valuable in organic synthesis.

Oxidation Reactions

The sulfide functionality can be selectively oxidized:

  • Mild oxidizing agents like hydrogen peroxide produce the corresponding sulfoxide

  • Stronger oxidizing agents such as m-chloroperbenzoic acid yield sulfones

  • These oxidized derivatives show altered reactivity patterns and different biological properties

This behavior parallels that of other organosulfur compounds like triphenylphosphine sulfide (Ph3PS), which functions as a sulfur-transfer reagent in organic synthesis .

Reduction Reactions

The nitro group can be reduced to form amino derivatives:

  • Stannous chloride in acidic conditions provides selective reduction

  • Catalytic hydrogenation using palladium on carbon offers a clean approach

  • The resulting amino compounds serve as versatile intermediates for further functionalization

Nucleophilic Substitution Reactions

The compound participates in various substitution reactions:

  • The ethylthio group can act as a leaving group with strong nucleophiles

  • The nitro group activates the aromatic ring toward nucleophilic aromatic substitution

  • Both properties can be exploited in the synthesis of complex molecules

Applications in Organic Synthesis

3-Nitrophenylethyl sulfide serves as a versatile building block in the synthesis of more complex molecules with potential biological activities.

Heterocyclic Synthesis

The compound has been utilized in the preparation of various heterocyclic systems:

  • In the synthesis of quinoline derivatives through one-pot reactions, as indicated in research on similar phenylthiomethyl compounds

  • As a precursor for thiazole and oxazole ring systems, which are important scaffolds in medicinal chemistry

  • For the construction of nitrogen-containing heterocycles with potential pharmaceutical applications

Pharmaceutical Intermediates

Compounds structurally related to 3-Nitrophenylethyl sulfide play important roles in pharmaceutical synthesis:

  • As key intermediates in the synthesis of indolone derivatives

  • In the preparation of compounds with potential anti-HBV (Hepatitis B Virus) activity

  • For the development of novel therapeutic agents targeting various diseases

For example, similar reaction pathways have been employed in the synthesis of Ropinirole hydrochloride, a medication used in the treatment of Parkinson's disease and restless legs syndrome .

Biological Activity

Antimicrobial Properties

Research indicates that 3-Nitrophenylethyl sulfide and its analogs exhibit notable antimicrobial activities, particularly against gram-positive bacteria.

Studies focusing on nitrophenyl disulfide systems, which share structural similarities with our compound of interest, have demonstrated significant activity against specific pathogens:

Table 2: Antimicrobial Activity of Related Nitrophenyl Derivatives

Compound TypePosition of Nitro GroupActivity Against S. aureusActivity Against B. anthracis
Nitrophenyl disulfidePara (4-position)HighHigh
Nitrophenyl disulfideMeta (3-position)HighHigh
Nitrophenyl disulfideOrtho (2-position)ModerateModerate

The enhanced bioactivity of meta-nitrophenyl and para-nitrophenyl derivatives suggests that the electronic properties of the nitro group facilitate interactions with bacterial targets, leading to effective bacterial inhibition . Importantly, these compounds exhibited strong bacteriostatic effects against Staphylococcus aureus and Bacillus anthracis, with over 90% inhibition observed at concentrations as low as 5 µM for some derivatives.

Mechanism of Action

The biological activities of 3-Nitrophenylethyl sulfide and related compounds likely arise from:

  • Inhibition of key enzymes involved in bacterial fatty acid biosynthesis, such as FabH

  • Interactions with cellular nucleophiles facilitated by the electron-withdrawing nitro group

  • The sulfide group's ability to form disulfide bonds with biological thiols in proteins

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity provides valuable insights for the rational design of more potent derivatives.

Effect of Nitro Group Position

As demonstrated by research on related compounds, the position of the nitro group on the phenyl ring significantly influences antimicrobial activity:

  • Meta (3-position) and para (4-position) nitro groups confer greater activity compared to ortho (2-position)

  • This pattern suggests that the electronic effects of the nitro group, rather than steric factors, play a crucial role in biological activity

  • The meta position, as in 3-Nitrophenylethyl sulfide, appears to provide an optimal balance of electronic effects and molecular geometry

Role of Sulfur Functionality

The nature of the sulfur-containing group affects biological properties:

  • Simple sulfides like 3-Nitrophenylethyl sulfide show moderate activity

  • Disulfides generally exhibit enhanced antimicrobial properties

  • The nucleophilicity of the sulfur atom contributes to interactions with biological targets

  • Oxidation to sulfoxides or sulfones can modulate activity and pharmacokinetic properties

Analytical Methods for Characterization

Various analytical techniques are employed for identifying and characterizing 3-Nitrophenylethyl sulfide:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information:

  • 1H-NMR typically shows characteristic signals for:

    • Aromatic protons (δ 7.0-8.5 ppm)

    • Ethyl group protons (methylene at δ 2.7-3.0 ppm, methyl at δ 1.1-1.3 ppm)

  • 13C-NMR reveals the carbon framework, with distinctive signals for carbons influenced by the nitro group

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for:

  • Separation and purification of 3-Nitrophenylethyl sulfide

  • Quality control in synthesis

  • Quantification in various matrices

Mass Spectrometry

Mass spectrometry provides critical information about:

  • Molecular weight confirmation (M+ at m/z 183)

  • Fragmentation patterns characteristic of nitroaromatic and sulfide-containing compounds

  • High-resolution mass determination for confirming molecular formula

Comparison with Similar Compounds

Comparing 3-Nitrophenylethyl sulfide with related compounds provides context for understanding its unique properties.

Comparison with Isomeric Nitrophenyl Sulfides

Table 3: Comparison of Nitrophenyl Sulfide Isomers

CompoundPosition of Nitro GroupRelative ReactivityBiological Activity
2-Nitrophenylethyl sulfideOrtho (2-position)Highest (due to steric factors)Moderate
3-Nitrophenylethyl sulfideMeta (3-position)IntermediateHigh
4-Nitrophenylethyl sulfidePara (4-position)LowestHigh

Comparison with Triphenylphosphine Sulfide

Triphenylphosphine sulfide (Ph3PS) shares some functional similarities:

  • Both contain sulfur atoms that can act as nucleophiles

  • Both can participate in sulfur-transfer reactions

  • Triphenylphosphine sulfide is used for converting epoxides to episulfides , suggesting potential similar applications for 3-Nitrophenylethyl sulfide

Table 4: Comparison of 3-Nitrophenylethyl sulfide and Triphenylphosphine sulfide

Property3-Nitrophenylethyl sulfideTriphenylphosphine sulfide
Molecular FormulaC8H9NO2SC18H15PS
Molecular Weight183.23 g/mol294.35 g/mol
Physical StateBrown liquid/solidColorless solid
Melting PointNot well-established161-163°C
Sulfur EnvironmentC-S-C (thioether)P=S (phosphine sulfide)
NucleophilicityModerateWeak
Main ApplicationsOrganic synthesis, biological applicationsOrganic synthesis, analytical chemistry

Future Research Directions

Several promising areas for future research on 3-Nitrophenylethyl sulfide include:

Development of Novel Derivatives

The design and synthesis of new derivatives with:

  • Enhanced antimicrobial activity against resistant pathogens

  • Improved anticancer properties with reduced toxicity

  • Better pharmacokinetic profiles for potential therapeutic applications

Mechanistic Studies

Detailed investigations into:

  • The precise mechanisms of antimicrobial action

  • Structure-activity relationships at the molecular level

  • Interactions with specific biological targets

Synthetic Applications

Exploration of new synthetic methodologies employing 3-Nitrophenylethyl sulfide as:

  • A building block for complex heterocyclic systems

  • A sulfur-transfer reagent in organic synthesis

  • A template for developing novel synthetic strategies

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